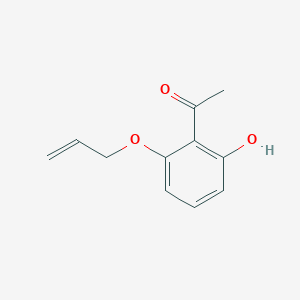

2'-(Allyloxy)-6'-hydroxyacetophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound includes its molecular formula, structure, and other identifiers. It also includes its classification and main uses .

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This includes the reactants, conditions, and catalysts used in the reaction .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This includes the types of bonds (covalent, ionic, etc.), bond lengths and angles, and the presence of any functional groups .Chemical Reactions Analysis

Chemical reactions analysis involves understanding how the compound reacts with other substances. This includes the types of reactions it undergoes, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves measuring properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications

-

Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline

- Field : Organic Chemistry

- Application : This compound is synthesized from commercially available 2-allylphenol . The synthetic steps used were nitration, selective bromination, allylation, and reduction of the nitro group .

- Methods : The synthesis started with the commercially available 2-allylphenol . Although the precedent literature uses Claisen rearrangement to install allyl groups into the benzene ring of phenols , an alternative route was taken .

- Results : This communication reports a four-step protocol to produce 3-allyl-2-(allyloxy)-5-bromoaniline .

-

Intramolecular Diels–Alder Reaction of (2E,4Z,6Z)-2(allyloxy)cycloocta-2,4,6-trien-1-one

- Field : Physical Chemistry

- Application : The bond breaking/forming events along the intramolecular Diels–Alder (IMDA) reaction of this compound have been revealed within bonding evolution theory (BET) at the density functional theory level .

- Methods : The M05-2X functional with the cc-pVTZ basis set was used . The energy profiles and stationary points at the potential energy surface (PES) have been characterized .

- Results : The analysis of the results finds that this rearrangement can proceed along three alternative reaction pathways .

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(2-hydroxy-6-prop-2-enoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-7-14-10-6-4-5-9(13)11(10)8(2)12/h3-6,13H,1,7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAFVBIAAHXPIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

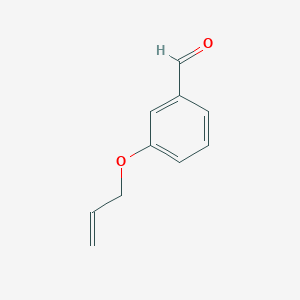

CC(=O)C1=C(C=CC=C1OCC=C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379445 |

Source

|

| Record name | 1-{2-Hydroxy-6-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-(Allyloxy)-6'-hydroxyacetophenone | |

CAS RN |

23226-84-8 |

Source

|

| Record name | 1-{2-Hydroxy-6-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-4,4'-dicarboxamide](/img/structure/B1333288.png)

![5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole](/img/structure/B1333293.png)